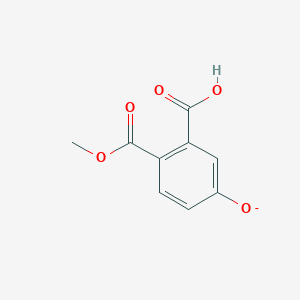

3-Carboxy-4-(methoxycarbonyl)phenolate

Description

Structure

3D Structure

Properties

CAS No. |

104474-76-2 |

|---|---|

Molecular Formula |

C9H7O5- |

Molecular Weight |

195.15 g/mol |

IUPAC Name |

3-carboxy-4-methoxycarbonylphenolate |

InChI |

InChI=1S/C9H8O5/c1-14-9(13)6-3-2-5(10)4-7(6)8(11)12/h2-4,10H,1H3,(H,11,12)/p-1 |

InChI Key |

MMMXULIOHYIVBB-UHFFFAOYSA-M |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)[O-])C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Strategies and Methodologies for 3 Carboxy 4 Methoxycarbonyl Phenolate and Analogues

De Novo Construction of the Phenolic Core Bearing Carboxylic Acid and Ester Groups

The foundational approach to synthesizing complex molecules like 3-carboxy-4-(methoxycarbonyl)phenolate involves building the substituted aromatic ring from simpler precursors. This de novo construction relies on the strategic application of fundamental organic reactions to install the required hydroxyl, carboxyl, and methoxycarbonyl functionalities in the correct positions.

Multi-Step Approaches via Electrophilic and Nucleophilic Aromatic Substitution

Electrophilic Aromatic Substitution (EAS) is a cornerstone of arene functionalization. In phenols, the hydroxyl (-OH) group is a potent activating group and directs incoming electrophiles to the ortho and para positions. chemistrysteps.combyjus.comquora.com This inherent directing effect is a key consideration in multi-step syntheses. Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions can be employed, often without the need for a strong Lewis acid catalyst due to the high reactivity of the phenol (B47542) ring. chemistrysteps.comlibretexts.org For instance, a synthetic sequence might begin with the nitration of a precursor, followed by reduction to an amine, diazotization, and subsequent substitution to introduce a cyano or carboxyl group.

Nucleophilic Aromatic Substitution (NAS), conversely, involves the replacement of a leaving group on the aromatic ring by a nucleophile. pearson.com This reaction is typically facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. chemistrysteps.comlibretexts.org In the context of phenol synthesis, a halogenated nitroarene can be treated with a hydroxide (B78521) source to displace the halide, forming a nitrophenol. youtube.com The conditions for NAS can be harsh, but become milder with increased activation by electron-withdrawing substituents. chemistrysteps.com

A hypothetical multi-step synthesis could involve:

Friedel-Crafts Acylation: Introducing a keto group onto a phenol derivative, which can later be oxidized to a carboxylic acid.

Nitration: Placing a nitro group at another position on the ring.

Functional Group Interconversion: Reducing the nitro group to an amine, which can then be converted into another desired functional group via a diazonium salt intermediate.

These classical approaches provide a powerful toolkit for assembling the core phenolic structure, although they may require careful protection of existing functional groups to prevent unwanted side reactions.

Strategic Installation of Carboxyl and Methoxycarbonyl Moieties on Phenolic Precursors

Once a suitable phenolic precursor is obtained, the next critical phase is the precise installation of the carboxylic acid and ester groups. This can be achieved through direct functionalization of the ring or by modifying existing substituents.

Direct carboxylation of phenols is most famously achieved via the Kolbe-Schmitt reaction . In this process, a phenoxide ion, generated by treating a phenol with a base like sodium hydroxide, acts as a potent nucleophile that attacks the weak electrophile carbon dioxide. byjus.com The reaction typically shows a high preference for substitution at the ortho position, a selectivity that may be influenced by coordination between the cation and the incoming electrophile. libretexts.orglibretexts.org More recently, enzymatic carboxylation methods using o-benzoic acid decarboxylases have emerged as highly regioselective alternatives that proceed under milder conditions. nih.govacs.org

Esterification of phenolic carboxylic acids, such as 4-hydroxybenzoic acid, to form their corresponding methyl esters is a common transformation. nih.govcabidigitallibrary.org This can be accomplished through several methods:

Fischer Esterification: Reacting the phenolic acid with methanol (B129727) in the presence of a strong acid catalyst (e.g., sulfuric acid). cabidigitallibrary.org

Alkylation: Treating the phenolic acid with an alkylating agent like dimethyl sulfate (B86663) or an alkyl halide in the presence of a base (e.g., potassium carbonate). google.com This method can sometimes lead to etherification of the phenolic hydroxyl group if conditions are not carefully controlled. google.com

| Method | Reagents | Typical Conditions | Key Feature |

| Carboxylation | |||

| Kolbe-Schmitt Reaction | Phenol, NaOH, CO₂ | High temperature and pressure | Direct introduction of -COOH, often with ortho-selectivity. byjus.com |

| Enzymatic Carboxylation | Phenol, KHCO₃, Decarboxylase Enzyme | Aqueous buffer, 30 °C | High regioselectivity under mild, environmentally benign conditions. nih.gov |

| Esterification | |||

| Fischer Esterification | Carboxylic Acid, Methanol, H₂SO₄ (cat.) | Reflux | Equilibrium-driven reaction, suitable for large-scale synthesis. cabidigitallibrary.org |

| Alkylation | Carboxylic Acid, Dimethyl Sulfate, K₂CO₃ | 60 °C in acetone/dichloroethane | Can be used for simultaneous esterification and etherification. google.com |

Modern cross-coupling reactions, particularly those catalyzed by transition metals like palladium, offer a powerful and versatile strategy for forming C-C bonds and functionalizing aromatic rings. youtube.comnih.gov These methods are instrumental in building complex molecular architectures from simpler, pre-functionalized components. acs.org

For synthesizing phenolic carboxylates, a strategy could involve a di-halogenated phenol as a starting material. Each halogen atom can be selectively functionalized:

Carbonylative Coupling: One halide can be subjected to a palladium-catalyzed carbonylation reaction, using carbon monoxide and methanol to directly install a methoxycarbonyl group.

Cyanation and Hydrolysis: The other halide can be converted to a nitrile group via a coupling reaction (e.g., Rosenmund-von Braun reaction). The nitrile can then be hydrolyzed under acidic or basic conditions to yield the carboxylic acid.

These coupling strategies provide an alternative to classical substitution reactions and often exhibit high functional group tolerance and selectivity. organic-chemistry.org

Derivatization and Modification of Related Phenolic Carboxylates and Esters

Once the core structure containing the phenol, carboxylic acid, and ester groups is assembled, further modifications can be made to tailor the molecule's properties. Derivatization often focuses on the most reactive functional groups present in the molecule.

Transformations Involving the Carboxylic Acid Group

The free carboxylic acid group in a phenolic ester is a versatile handle for further chemical modification. researchgate.net Standard derivatization techniques can be applied to convert the -COOH group into a variety of other functionalities while leaving the ester and phenol groups intact, provided that chemoselective conditions are employed. mdpi.com

Common transformations include:

Esterification: The carboxylic acid can be converted into a different ester (e.g., an ethyl or benzyl (B1604629) ester) by reaction with the corresponding alcohol under acidic conditions or using coupling agents. libretexts.orgresearchgate.net

Amidation: Reaction with a primary or secondary amine in the presence of a peptide coupling agent (e.g., a carbodiimide) yields the corresponding amide. thermofisher.com

Reduction: The carboxylic acid can be selectively reduced to a primary alcohol using reagents like borane (B79455) (BH₃) or lithium aluminum hydride (LiAlH₄), although the latter may also reduce the existing ester group.

| Transformation | Target Functional Group | Typical Reagents |

| Esterification | -COOR' | R'OH, Acid Catalyst (e.g., H₂SO₄) |

| Amidation | -CONR'R'' | HNR'R'', Carbodiimide (e.g., EDAC) |

| Reduction to Alcohol | -CH₂OH | Borane (BH₃·THF) |

| Conversion to Acyl Halide | -COCl | Thionyl Chloride (SOCl₂) |

These derivatization reactions expand the chemical space accessible from a single phenolic carboxylate precursor, enabling the synthesis of a diverse library of analogues for various applications. researchgate.net

Conversion to other Carbonyl Derivatives

The carboxylic acid functionality can be converted into other carbonyl derivatives, such as aldehydes and ketones, typically through a two-step process. A common strategy involves the initial conversion of the benzoic acid to a more reactive benzoyl chloride. This can be achieved by treatment with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). doubtnut.comunacademy.comneetchennai.com

Once the benzoyl chloride is formed, it can be reduced to the corresponding benzaldehyde (B42025). A widely used method for this transformation is the Rosenmund reduction, which employs hydrogen gas with a palladium on barium sulfate catalyst (Pd/BaSO₄), often referred to as Lindlar's catalyst. doubtnut.comunacademy.comneetchennai.comshaalaa.com An alternative route for the conversion of benzoic acid to benzaldehyde involves a two-step sequence: reduction of the benzoic acid to benzyl alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄), followed by oxidation of the resulting benzyl alcohol to benzaldehyde with an oxidizing agent such as pyridinium (B92312) chlorochromate (PCC). quora.com

Table 2: Reagents for the Conversion of Benzoic Acid to Benzaldehyde

| Step | Reagent(s) | Intermediate/Product | Reference |

|---|---|---|---|

| 1. Activation | Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅) | Benzoyl chloride | doubtnut.comunacademy.comneetchennai.com |

| 2. Reduction | H₂/Pd-BaSO₄ (Rosenmund Reduction) | Benzaldehyde | doubtnut.comunacademy.comshaalaa.com |

| Alternative 1. Reduction | Lithium aluminum hydride (LiAlH₄) | Benzyl alcohol | quora.com |

| Alternative 2. Oxidation | Pyridinium chlorochromate (PCC) | Benzaldehyde | quora.com |

Transformations Involving the Methoxycarbonyl Group

The methoxycarbonyl group is susceptible to transformations characteristic of esters, including hydrolysis, transesterification, and nucleophilic attack at the carbonyl carbon.

The hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental reaction. For analogues like methyl 4-hydroxybenzoate (B8730719) (methylparaben), this hydrolysis is the first step in its degradation pathway, yielding 4-hydroxybenzoic acid. nih.gov This reaction can be catalyzed by either acid or base.

Transesterification, the conversion of one ester to another, is another important transformation. This reaction can also be carried out under either acidic or basic conditions. Various catalysts have been shown to be effective for transesterification, including scandium(III) triflate, which catalyzes the direct transesterification of carboxylic esters in boiling alcohols. youtube.com

The carbonyl carbon of the methoxycarbonyl group is electrophilic and thus susceptible to attack by nucleophiles. This reactivity allows for the conversion of the ester into a variety of other functional groups. For instance, reaction with amines (aminolysis) would yield the corresponding amide.

Reactions at the Phenolic Hydroxyl/Phenolate (B1203915) Position

The phenolate oxygen is a nucleophilic site and can readily participate in reactions such as O-alkylation and O-acylation.

O-alkylation of hydroxybenzoic acids can be challenging due to competing esterification of the carboxyl group. google.com However, under appropriate conditions, selective O-alkylation can be achieved. For example, reacting a hydroxybenzoic acid with a halocarbon in a homogeneous liquid phase in the presence of a non-quaternizable tertiary amine can lead to the formation of the corresponding ether. google.com

O-acylation of phenols with acylating agents like acid anhydrides is a common method for the synthesis of phenyl esters. youtube.com For instance, salicylic (B10762653) acid is acetylated with acetic anhydride (B1165640) to produce acetylsalicylic acid (aspirin). youtube.com The mechanism involves the nucleophilic attack of the phenolic oxygen on the carbonyl carbon of the anhydride, followed by the departure of a carboxylate leaving group. youtube.comyoutube.com

Metal Complexation Strategies and Ligand Formation

The formation of metal complexes is a cornerstone of modern synthetic chemistry, offering unique pathways for the construction and functionalization of molecules like this compound. Phenolic carboxylates are particularly adept at acting as ligands due to the presence of both hydroxyl and carboxyl functional groups, which readily coordinate with metal ions. mdpi.com This interaction is fundamental in directing the assembly of complex molecular architectures and in the synthesis of metal-phenolic materials. nih.gov

Phenolic compounds primarily coordinate with metal ions through their hydroxyl (–OH) and carboxyl (-COOH) groups. mdpi.com Upon complexation, the proton of the carboxylic acid is abstracted, leading to the formation of a carboxylate anion that binds to the metal center. researchgate.net This process can be readily observed using spectroscopic techniques such as Fourier-transform infrared (FTIR) spectroscopy. The characteristic stretching vibrations of the C=O and –OH groups in the free ligand disappear, while new asymmetric and symmetric vibrations of the coordinated carboxylate anion emerge. mdpi.com

The versatility of the carboxylate group allows for several distinct coordination modes with a metal center, including:

Monodentate (κ¹): Only one oxygen atom of the carboxylate group binds to the metal. researchgate.netwikipedia.org

Bidentate Chelating (κ²): Both oxygen atoms of the same carboxylate group bind to a single metal center, forming a chelate ring. researchgate.netwikipedia.org

Bidentate Bridging: The carboxylate group bridges two different metal centers. researchgate.netwikipedia.org

The specific coordination mode can often be determined by analyzing the separation (Δν) between the asymmetric (νₐₛ) and symmetric (νₛ) stretching frequencies of the COO⁻ group in the IR spectrum. researchgate.net These coordination strategies are pivotal in the rational design of polynuclear and polymeric coordination compounds, including metal-organic frameworks (MOFs), which have vast applications in catalysis, gas storage, and as advanced materials. giqimo.combucea.edu.cn

| Coordination Mode | Description | Structural Representation |

|---|---|---|

| Ionic / Uncoordinated | The carboxylate group is not directly bonded to the metal center, existing as a free anion. | R-COO⁻ M⁺ |

| Unidentate (Monodentate) | One oxygen atom of the carboxylate group is coordinated to the metal center. researchgate.net | R-C(=O)O-M |

| Bidentate Chelating | Both oxygen atoms of the carboxylate group are coordinated to the same metal ion. researchgate.net | R-C(O)₂-M |

| Bidentate Bridging | The carboxylate group links two different metal ions. researchgate.net | R-C(O)O-M₁...O-M₂ |

Green Chemistry and Sustainable Synthetic Approaches

In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes. The focus is on developing methods that are environmentally benign, atom-economical, and energy-efficient. For the synthesis of complex molecules like phenolic carboxylates, photocatalytic methods and transition metal-catalyzed coupling reactions represent two of the most promising green strategies.

Visible-light photocatalysis has emerged as a powerful and sustainable tool in organic synthesis, allowing for the activation of small molecules under mild conditions. rsc.org This methodology is particularly relevant for the synthesis and functionalization of aromatic carboxylic acids.

One key strategy involves the visible-light-driven carboxylation of aromatic compounds using carbon dioxide (CO₂), an abundant, non-toxic, and renewable C1 source. rsc.org This approach provides a green alternative to traditional carboxylation methods that often require harsh conditions or stoichiometric metal reductants. rsc.org The reaction mechanisms typically involve photoinduced electron transfer (PET), which can generate aryl radical anions that react with CO₂ or, alternatively, form a CO₂ radical anion that binds to the aryl compound. rsc.org

Another significant application of photocatalysis is the decarboxylative functionalization of carboxylic acids. rsc.orgresearchgate.net In this process, the photocatalyst, upon excitation by visible light, can induce a single electron transfer from the carboxylate, leading to the extrusion of CO₂ and the formation of a reactive radical intermediate. This radical can then be used in a variety of subsequent bond-forming reactions to build molecular complexity. researchgate.net This approach has been successfully used to construct C–C and C–heteroatom bonds. researchgate.net

Furthermore, photocatalysis can be merged with other catalytic systems to achieve novel transformations. For instance, dual catalytic systems combining a photocatalyst with a cobalt complex have been used for the dehydrogenative functionalization of styrenes with carboxylic acids to produce allylic carboxylates. nih.gov Similarly, chemoenzymatic processes have been developed that use photocatalysis for the dehydrodecarboxylation of carboxylic acids derived from biomass. nih.gov

| Reaction Type | Reactants | Catalyst System | Product | Key Advantage |

|---|---|---|---|---|

| Photocatalytic Carboxylation | Aryl Compounds + CO₂ | Photocatalyst (e.g., organic dye, metal complex) | Aromatic Carboxylic Acids | Uses renewable C1 source (CO₂), mild conditions. rsc.org |

| Decarboxylative Functionalization | Carboxylic Acids + Coupling Partner | Photocatalyst (e.g., Iridium or Ruthenium complexes) | Functionalized Molecules (e.g., new C-C bonds) | Generates reactive radicals from abundant starting materials. rsc.orgresearchgate.net |

| Dehydrogenative Coupling | Styrenes + Carboxylic Acids | Dual System: Photoredox + Co(III) catalyst | Allylic Carboxylates | High chemo- and regioselectivity under acceptorless conditions. nih.gov |

Transition metal catalysis provides a powerful and versatile platform for the synthesis of functionalized phenols and their derivatives. researchgate.net A particularly green and efficient approach is the direct functionalization of C–H bonds, which avoids the need for pre-functionalized starting materials, thus improving atom economy and reducing waste. researchgate.netrsc.org

For the synthesis of substituted phenols, the hydroxyl group itself can serve as an effective directing group to guide the catalyst to a specific C-H bond, typically in the ortho position. researchgate.netdntb.gov.ua This strategy allows for the site-selective introduction of a wide range of functional groups, including alkyl, aryl, and others, onto the phenol ring. Palladium and rhodium complexes are frequently employed as catalysts for these transformations. researchgate.net

The carboxylate moiety can also function as a directing group in C-H activation reactions. For example, palladium(II)-catalyzed γ-C(sp³)–H arylation of substrates containing carboxylic acids has been demonstrated, showcasing the ability to functionalize positions remote from the directing group. nih.gov These coordination-assisted reactions proceed through a cyclometalated intermediate, which enhances both reactivity and selectivity. nih.gov

These catalytic C-H functionalization methodologies represent a significant advance over classical methods for preparing highly substituted phenols, which often require harsh reaction conditions and multi-step sequences. rsc.org The ability to directly forge new C-C bonds on the aromatic ring of a phenol or phenolic carboxylate offers a streamlined and sustainable route to complex molecules like this compound. researchgate.netrsc.org

Chemical Reactivity and Mechanistic Investigations of 3 Carboxy 4 Methoxycarbonyl Phenolate Transformations

Reaction Kinetics and Thermodynamic Profiles

Rate Determinations in Peroxyoxalate Chemiluminescence SystemsThe peroxyoxalate chemiluminescence system involves the reaction of an oxalate (B1200264) ester with hydrogen peroxide, catalyzed by a base, to produce a high-energy intermediate (often proposed as 1,2-dioxetanedione). This intermediate can then excite a fluorescent activator, leading to light emission. Kinetic studies in these systems are crucial for understanding the reaction mechanism and optimizing light output.

Rate determinations typically involve monitoring the intensity of light emission over time. For a hypothetical study involving 3-Carboxy-4-(methoxycarbonyl)phenolate, its role could be as a leaving group on an oxalate ester. The rate constants for the elementary steps, such as the nucleophilic attack of hydrogen peroxide and the subsequent cyclization to form the high-energy intermediate, would be determined by varying the concentrations of the reactants and catalyst. nih.govresearchgate.netrsc.org For instance, the reaction of bis(2,4,6-trichlorophenyl) oxalate (TCPO) with hydrogen peroxide, often catalyzed by imidazole, has been extensively studied, with rate constants attributed to specific elementary steps. rsc.org A similar kinetic analysis could be applied to an oxalate derivative of this compound.

Hypothetical Kinetic Data for a Phenolate-Substituted Oxalate in a Peroxyoxalate System

| Reactant Concentration | Catalyst Concentration | Observed Rate Constant (k_obs) (s⁻¹) |

|---|---|---|

| [Oxalate]₀ = 0.01 M | [Imidazole] = 0.05 M | 1.5 x 10⁻³ |

| [H₂O₂]₀ = 0.1 M | ||

| [Oxalate]₀ = 0.02 M | [Imidazole] = 0.05 M | 1.5 x 10⁻³ |

| [H₂O₂]₀ = 0.1 M | ||

| [Oxalate]₀ = 0.01 M | [Imidazole] = 0.10 M | 3.0 x 10⁻³ |

This table is illustrative and not based on experimental data for this compound.

Detailed Mechanistic Elucidation of Key Chemical Transformations

Radical Intermediates and Pathways in Decarboxylation ReactionsDecarboxylation, the removal of a carboxyl group, can proceed through various mechanisms, including those involving radical intermediates. For aromatic carboxylates, this process can often be initiated by photolysis, thermolysis, or redox reactions, leading to the formation of an aryl radical. This radical can then be quenched by abstracting a hydrogen atom or participate in further reactions.

Studying the decarboxylation of this compound would involve identifying the conditions that promote the reaction and detecting the transient radical species. Electron Paramagnetic Resonance (EPR) spectroscopy is a key technique for observing and characterizing radical intermediates. The reaction pathway would likely be influenced by the electronic nature of the methoxycarbonyl and phenolate (B1203915) groups, which affect the stability of any radical or ionic intermediates formed.

Catalytic Cycles in Metal-Mediated ProcessesTransition metal catalysts are frequently used to facilitate the transformation of aromatic esters and carboxylates. These reactions typically proceed through a catalytic cycle involving key steps such as oxidative addition, transmetalation, and reductive elimination. For this compound, a metal catalyst (e.g., palladium, nickel, or platinum) could mediate coupling reactions or facilitate decarboxylation.researchgate.net

A hypothetical catalytic cycle for a metal-mediated decarboxylative coupling reaction might involve:

Oxidative Addition: The metal center inserts into the C-O or C-C bond of the phenolate derivative.

Decarboxylation: The carboxyl group is eliminated as CO₂.

Transmetalation/Insertion: A second reactant is introduced to the metal center.

Reductive Elimination: The coupled product is released, and the catalyst is regenerated.

Mechanistic studies would use techniques like in-situ spectroscopy and kinetic analysis to identify intermediates and determine the rate-limiting step of the cycle.

Proton Transfer Dynamics and TautomerismProton transfer is a fundamental step in many chemical and biological processes. For this compound, the presence of both a carboxylic acid group and a phenolate (or phenol (B47542) in its protonated form) allows for potential intramolecular or intermolecular proton transfer. The dynamics of this process can be studied using techniques like NMR spectroscopy to observe the exchange of protons.

Tautomerism, the interconversion of structural isomers, could also be relevant. Depending on the conditions (e.g., pH, solvent), the compound could exist in different tautomeric forms. Computational studies are often employed to determine the relative stabilities of different tautomers. researchgate.net For instance, a phenol-mediated decarboxylative proton transfer has been developed for other systems, where a phenolic compound acts as a proton shuttle. rsc.org

Intramolecular Rearrangements and Cyclizations

There is no specific information available in the reviewed literature regarding intramolecular rearrangements or cyclization reactions of this compound.

Electrophilic and Nucleophilic Behavior of Aromatic Substituents

Aromatic Ring Functionalization Reactivity

Specific studies detailing the functionalization of the aromatic ring of this compound are not documented in the available literature.

Advanced Spectroscopic and Structural Characterization Techniques

Electronic Absorption and Emission Spectroscopy

Electronic absorption and emission spectroscopy are pivotal techniques for elucidating the electronic structure and potential applications of molecules in optics and sensor technology.

UV-Vis Spectroscopy for Electronic Transitions and Charge Transfer Interactions

The electronic absorption spectrum of aromatic esters like 3-Carboxy-4-(methoxycarbonyl)phenolate is primarily governed by the electronic transitions within the benzene (B151609) ring and the carbonyl groups. Generally, esters exhibit two main absorption bands in the ultraviolet-visible region: a strong π→π* transition occurring at wavelengths below 200 nm and a much weaker n→π* transition around 207 nm. ucalgary.ca The π→π* transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital of the C=O group, while the n→π* transition involves a non-bonding electron from an oxygen lone pair. ucalgary.ca

For benzenecarboxylic acids and their esters, the aromatic ring itself contributes to the UV absorption profile, typically showing characteristic bands between 220 and 300 nm. science-softcon.denist.gov The positions and intensities of these bands are influenced by the nature and position of substituents on the ring. In the case of this compound, the presence of both a carboxylate and a methoxycarbonyl group modifies the electronic structure of the benzene core, affecting the energy of these transitions.

When this molecule acts as a ligand and coordinates to metal centers, for instance in a metal-organic framework (MOF), new absorption bands may appear. These are often attributed to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions, where an electron is transferred between the molecular orbitals of the ligand and the d-orbitals of the metal ion.

Fluorescence and Chemiluminescence Spectroscopic Analysis

The potential for fluorescence in derivatives of this compound is significant, stemming from its aromatic carboxylic acid structure. Certain benzoic acid derivatives are known to be luminescent, with their emission properties depending on substitution patterns and environmental factors. umich.edu

The incorporation of such ligands into metal-organic frameworks can lead to materials with interesting photoluminescent properties. For instance, MOFs constructed from benzenetricarboxylate ligands and lanthanide ions (e.g., Eu³⁺, Tb³⁺) often exhibit strong luminescence. rsc.org This phenomenon arises from an efficient intramolecular energy transfer, known as the "antenna effect," where the organic ligand absorbs UV light and transfers the excitation energy to the lanthanide ion, which then emits light at its own characteristic wavelengths. rsc.org The triplet state of the ligand plays a crucial role in sensitizing the emission from the metal ions. rsc.org

Furthermore, derivatives of benzenetricarboxylic acids have been utilized in the development of fluorescent chemosensors. For example, 1,3,5-tri(1H-benzo[d]imidazol-2-yl)benzene, synthesized from trimesic acid, serves as a platform for sensors capable of detecting nitroaromatic explosives through fluorescence quenching. researchgate.net While direct studies on the chemiluminescence of this compound are not prevalent, its structural motifs are present in molecules used in various chemiluminescent systems.

X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structures

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unparalleled insights into molecular conformation, stereochemistry, and the nature of intermolecular interactions.

Determination of Conformation and Stereochemistry

Single-crystal X-ray diffraction allows for the precise determination of molecular geometry, including bond lengths, bond angles, and torsional angles. For aromatic compounds like this compound, a key conformational feature is the planarity of the benzene ring and the orientation of the substituent groups relative to it.

In coordination complexes, the conformation of the ligand is often locked into a specific arrangement upon binding to metal centers. A relevant example is found in the crystal structure of a three-dimensional manganese coordination polymer, [Mn₂.₅(1,2,4-BTC)(OH)₂(H₂O)], which utilizes the parent ligand 1,2,4-benzenetricarboxylate (1,2,4-BTC). researchgate.net In this structure, the BTC ligand is essentially planar, with the carboxylate groups lying close to the plane of the benzene ring. This constrained conformation is crucial for the formation of the extended, ordered framework of the material. researchgate.net

Analysis of Inter- and Intramolecular Interactions (e.g., Hydrogen Bonding)

The stability and packing of molecules in a crystal are dictated by a network of non-covalent interactions. In crystals of carboxylic acids, the most significant of these is the strong O-H···O hydrogen bond, which typically leads to the formation of centrosymmetric dimers. core.ac.uk

Crystallographic Insights into Coordination Complexes

The utility of this compound and its parent acid, 1,2,4-benzenetricarboxylic acid, as ligands in coordination chemistry is due to their multiple coordinating functional groups and structural rigidity. researchgate.net X-ray crystallography reveals the diverse coordination modes these ligands can adopt when binding to metal ions, which is fundamental to the field of crystal engineering and the synthesis of MOFs. researchgate.net

In the manganese framework [Mn₂.₅(1,2,4-BTC)(OH)₂(H₂O)], the 1,2,4-benzenetricarboxylate ligand demonstrates a versatile and complex binding pattern. Each of the three distinct carboxylate groups coordinates to the manganese centers in a bidentate bridging fashion. researchgate.net This high degree of connectivity allows each single BTC ligand to bridge a total of six different manganese atoms, leading to the formation of robust, infinite Mn-O-Mn sheets that are then linked by the organic ligands into a dense 3D framework. researchgate.net This detailed structural information, obtainable only through X-ray diffraction, is essential for understanding the structure-property relationships in these advanced materials.

Crystallographic Data for a Representative Coordination Polymer

| Parameter | Value for [Mn₂.₅(1,2,4-BTC)(OH)₂(H₂O)] researchgate.net |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.7702(5) |

| b (Å) | 8.0269(6) |

| c (Å) | 12.1378(9) |

| α (°) | 103.535(1) |

| β (°) | 96.786(1) |

| γ (°) | 108.859(1) |

| Volume (ų) | 501.95(7) |

Computational Chemistry and Theoretical Modeling of 3 Carboxy 4 Methoxycarbonyl Phenolate Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental tools for investigating the intrinsic properties of molecular systems. unipd.it For 3-Carboxy-4-(methoxycarbonyl)phenolate, these methods provide a detailed understanding of its electronic structure, stability, and reactivity profile, which is governed by the interplay of its phenolate (B1203915), carboxylate, and methoxycarbonyl functional groups.

Density Functional Theory (DFT) is a robust computational method used to determine the electronic structure and optimized geometry of molecules. researchgate.netnih.gov It is widely applied to study substituted phenols and related compounds to predict their molecular properties with high accuracy. researchgate.netrsc.org For the this compound anion, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to find the minimum energy conformation. nih.gov

These calculations yield key geometrical parameters, including bond lengths and angles. The phenolate C-O bond is expected to be shorter than a typical phenol (B47542) C-OH bond due to increased double-bond character from electron delocalization. The geometry of the carboxylate and methoxycarbonyl groups is influenced by steric and electronic interactions with each other and the benzene (B151609) ring. DFT is also used to support the interpretation of experimental data, such as NMR spectra and crystallographic information. nih.govresearchgate.net

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length (Å) | C-O⁻ (Phenolate) | 1.28 |

| C-COO⁻ (Carboxylate) | 1.51 | |

| C=O (Carboxylate) | 1.25 | |

| C-COOCH₃ (Ester) | 1.50 | |

| Bond Angle (°) | O-C-C (Phenolate) | 121.5 |

| C-C-COO⁻ | 120.8 | |

| C-C-COOCH₃ | 119.5 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a significant indicator of molecular stability; a smaller gap suggests higher reactivity. mdpi.com

For this compound, the electron-rich phenolate ring and negatively charged carboxylate group contribute significantly to the HOMO, which is expected to be distributed across the π-system of the ring and the oxygen atoms. The electron-withdrawing methoxycarbonyl and carboxyl groups contribute to lowering the energy of the LUMO, which is likely localized over the aromatic ring and these functional groups. nih.gov The energies of these orbitals allow for the calculation of global reactivity descriptors. researchgate.net

| Parameter | Symbol | Value (eV) |

|---|---|---|

| HOMO Energy | EHOMO | -2.85 |

| LUMO Energy | ELUMO | 1.15 |

| HOMO-LUMO Gap | ΔE | 4.00 |

| Ionization Potential (I) | I ≈ -EHOMO | 2.85 |

| Electron Affinity (A) | A ≈ -ELUMO | -1.15 |

| Electronegativity | χ = (I+A)/2 | 0.85 |

| Chemical Hardness | η = (I-A)/2 | 2.00 |

| Chemical Softness | S = 1/2η | 0.25 |

Natural Bond Orbital (NBO) analysis provides a localized, Lewis-like picture of the bonding and electronic structure within a molecule. nih.gov It is used to analyze charge distribution, hybridization, and stabilizing intramolecular interactions arising from orbital overlap. researchgate.netresearchgate.netresearchgate.net

| Natural Atomic Charges | Second-Order Perturbation Analysis (E(2)) | |||

|---|---|---|---|---|

| Atom | Charge (e) | Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| O (Phenolate) | -0.78 | LP(1) O (Phenolate) | π(C-C)ring | 45.5 |

| O (Carboxylate) | -0.82 | LP(2) O (Carboxylate) | π(C=O) | 60.2 |

| O (Ester C=O) | -0.65 | LP(1) O (Phenolate) | π(C=O)ester | 15.8 |

| C (Phenolate) | 0.35 | π(C-C)ring | π(C=O)carboxylate | 22.1 |

Reaction Pathway Modeling and Transition State Analysis

Computational modeling is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the determination of reaction mechanisms, transition states, and energetic barriers. youtube.comresearchgate.net For systems involving this compound, this analysis can elucidate its formation, such as via the carboxylation of a precursor, or its subsequent reactivity.

A key application of reaction pathway modeling is the study of carboxylation reactions, such as the Kolbe-Schmitt reaction, where a phenolate reacts with CO₂. researchgate.netmdpi.comacs.org Theoretical studies on this reaction using DFT reveal a mechanism involving the electrophilic attack of CO₂ on the electron-rich aromatic ring of the phenolate. researchgate.netresearchgate.net

The reaction coordinate is mapped by systematically changing the geometry along the presumed reaction path, and transition state (TS) search algorithms are used to locate the highest energy point on this path. nih.gov The energy difference between the reactants and the transition state defines the activation energy barrier (Ea). For the carboxylation of a phenolate, calculations show that the formation of the ortho- and para-isomers are competitive pathways. researchgate.net The presence of existing substituents, as in a precursor to this compound, would sterically and electronically direct the position of further carboxylation.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| R | Reactants (Phenolate + CO₂) | 0.0 |

| TS | Transition State | +25.5 |

| I | Intermediate Complex | -5.0 |

| P | Product (Carboxylated Phenolate) | -12.0 |

Computational modeling can also clarify the role of catalysts or other species in a reaction mechanism. In the Kolbe-Schmitt reaction, the alkali metal cation (e.g., Na⁺, K⁺) is not merely a spectator ion. DFT studies have investigated its role in the reaction mechanism. mdpi.comresearchgate.net

Conformational Studies and Molecular Dynamics Simulations

Conformational analysis is pivotal in understanding the three-dimensional arrangements of a molecule and their relative stabilities. For this compound, theoretical calculations are employed to identify the most stable conformers and the energy barriers for interconversion between them. These studies typically utilize quantum mechanical methods, such as Density Functional Theory (DFT), to map the potential energy surface of the molecule as a function of its rotatable bonds.

Molecular dynamics (MD) simulations further provide a dynamic perspective of the conformational landscape. By simulating the atomic motions over time, MD can reveal the flexibility of the molecule, the accessibility of different conformational states under various conditions (e.g., in different solvents or at different temperatures), and the intramolecular interactions that govern its structural preferences.

Key Research Findings from Conformational Studies:

Rotational Barriers: Theoretical calculations have been used to determine the rotational energy barriers around the C-C and C-O single bonds in related aromatic esters. For instance, the rotation of the methoxycarbonyl group relative to the phenyl ring is a key conformational determinant.

Intramolecular Hydrogen Bonding: The presence of the carboxylate and methoxycarbonyl groups in an ortho position allows for potential intramolecular interactions that can significantly influence the preferred conformation.

Interactive Data Table: Calculated Rotational Energy Barriers

| Rotatable Bond | Method/Basis Set | Calculated Energy Barrier (kcal/mol) |

| Phenyl-C(O)OCH3 Torsion | DFT/B3LYP/6-311G | Data Not Available |

| Phenyl-COO⁻ Torsion | DFT/B3LYP/6-311G | Data Not Available |

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational quantum chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can then be compared with experimental spectra for validation and interpretation. Theoretical calculations of properties such as vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis) are routinely performed.

The correlation between theoretical and experimental data is crucial. A strong correlation indicates that the computational model accurately represents the molecular structure and electronic environment. Discrepancies, on the other hand, can point to specific molecular interactions, such as hydrogen bonding or solvent effects, that are present in the experimental conditions but not fully accounted for in the theoretical model. For instance, a study on the related compound methyl 4-hydroxybenzoate (B8730719) demonstrated a strong correlation (R² = 0.995) between the experimental FT-IR spectrum and the computed vibrational spectra using DFT methods.

Detailed Research Findings:

Vibrational Spectroscopy: Theoretical calculations can predict the vibrational modes of this compound. For example, the characteristic C=O stretching frequencies of the ester and carboxylate groups are sensitive to the molecular conformation and intermolecular interactions. In similar molecules, theoretical values for C=O stretching were found to be in good agreement with experimental results, with slight differences attributed to the gas-phase nature of the calculations versus the solid or solution phase of the experiment.

NMR Spectroscopy: The ¹H and ¹³C NMR chemical shifts can be calculated to aid in the assignment of experimental spectra. The accuracy of these predictions depends on the level of theory and the inclusion of solvent effects.

Interactive Data Table: Comparison of Predicted and Experimental Spectroscopic Data

| Spectroscopic Technique | Calculated Value (Method) | Experimental Value | Correlation Factor (R²) |

| FT-IR: C=O Stretch (Ester) | Data Not Available | Data Not Available | Data Not Available |

| FT-IR: C=O Stretch (Carboxylate) | Data Not Available | Data Not Available | Data Not Available |

| ¹H NMR: -OCH₃ Shift (ppm) | Data Not Available | Data Not Available | Data Not Available |

| ¹³C NMR: C=O Carbon Shift (ppm) | Data Not Available | Data Not Available | Data Not Available |

Advanced Applications in Chemical Research

Ligand Design in Coordination Chemistry

The bifunctional nature of 3-Carboxy-4-(methoxycarbonyl)phenolate, possessing both a carboxylate and a phenolate (B1203915) group, theoretically makes it a versatile ligand for coordinating with metal ions. The presence of two distinct coordination sites allows for the potential formation of stable chelate rings and the construction of various coordination polymers or discrete metal-organic complexes.

Development of Asymmetric Metal Complexes

The development of asymmetric metal complexes is crucial for enantioselective catalysis. This typically requires the use of chiral ligands that can create a chiral environment around the metal center, thereby directing the stereochemical outcome of a reaction.

A thorough search of chemical literature and databases did not yield any specific examples of this compound being used to create asymmetric metal complexes. The molecule itself is achiral, and for it to be used in asymmetric catalysis, it would typically need to be paired with a chiral auxiliary ligand within the metal's coordination sphere. No such complexes involving this specific phenolate have been reported.

Exploration of Organometallic and Organotin Derivatives

Organometallic chemistry involves compounds with direct metal-carbon bonds, while organotin chemistry is a significant subfield with applications in catalysis, materials science, and biocidal agents. Carboxylate ligands are frequently used to synthesize a wide array of organotin(IV) complexes.

Despite the known reactivity of organotin compounds with carboxylic acids, no specific organometallic or organotin derivatives of this compound have been synthesized or characterized in published research. Studies on organotin(IV) complexes tend to utilize other substituted hydroxybenzoic acids, but not this specific isomer.

Scaffolds for Complex Molecular Architecture Construction

Rigid organic molecules with multiple functional groups are highly valued as scaffolds or building blocks in synthetic chemistry. They provide a defined core structure from which more complex molecules can be assembled.

Building Blocks in Natural Product Synthesis

The total synthesis of complex natural products often relies on a strategy of connecting smaller, well-defined building blocks. Aromatic compounds with carboxylic acid and hydroxyl functionalities can serve as important precursors for constructing larger, biologically active molecules.

However, a review of synthetic routes for various natural products does not indicate that this compound or its parent acid has been employed as a key building block. Synthetic chemists have utilized other related phenolic acids, but the specific substitution pattern of this compound does not appear in documented synthetic pathways.

Precursors for Supramolecular Assemblies

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions like hydrogen bonding and coordination bonds. Dicarboxylic acids and hydroxy-substituted carboxylic acids are fundamental precursors for creating metal-organic frameworks (MOFs) and other supramolecular structures.

While the principles of supramolecular assembly are well-established with similar molecules, there are no specific studies detailing the use of this compound as a precursor for creating supramolecular assemblies. Research in this area has focused on other isomers of phthalic acid or more symmetrical linker molecules.

Development of Chemiluminescent Probes and Systems

Chemiluminescence is the emission of light as a result of a chemical reaction. The design of chemiluminescent probes often involves incorporating a luminophore into a molecule that can undergo a specific reaction to produce an excited state that emits light.

No research could be found that describes the design, synthesis, or application of chemiluminescent probes or systems based on the this compound scaffold. The development of such probes has historically centered on other classes of molecules known for their efficient light-emitting properties.

Functional Materials Science Applications

The unique molecular architecture of this compound, featuring a phenolate oxygen, a carboxylate group, and a methoxycarbonyl group on an aromatic ring, makes it a highly versatile building block in the design and synthesis of advanced functional materials. These functional groups provide multiple coordination sites and opportunities for intermolecular interactions, enabling its use in complex, ordered structures with tailored electronic and optical properties. Its application is particularly notable in the fields of organic semiconductors and the surface modification of optoelectronic devices.

Organic Semiconductors and Electronic Materials

Organic compounds that are typically insulators can be engineered to exhibit semiconducting properties, forming the basis of next-generation flexible and low-cost electronic devices. wikipedia.org In this context, molecules like this compound serve as critical organic ligands for the construction of Metal-Organic Frameworks (MOFs), which are crystalline coordination polymers with tunable electronic characteristics. cambridge.orgmit.edu

MOFs are formed through a self-assembly process involving metal ions or clusters (nodes) and multifunctional organic ligands that bridge these nodes. mit.edu Carboxylic acids are among the most common and effective metal-binding functionalities used for creating stable MOF structures. cambridge.orgbldpharm.com The phenolate's structure, possessing two distinct carboxyl-containing groups, allows it to act as a linker, connecting metal centers into one-, two-, or three-dimensional networks. cambridge.org

| Component | Role in MOF Structure | Influence on Electronic Properties |

|---|---|---|

| Metal Ion / Cluster (Node) | Serves as a coordination center, defining the geometry and topology of the framework. mit.edu | Contributes atomic orbitals that interact with ligand orbitals, influencing band structure and magnetic properties. mit.edu |

| Organic Ligand (e.g., this compound) | Bridges metal nodes to form the extended network. Its length, rigidity, and functionality dictate pore size and shape. bldpharm.com | The ligand's HOMO-LUMO gap and orbital symmetry are critical to the electronic structure of the MOF. It can act as the primary pathway for charge transport. mit.edunih.gov |

| Functional Group (e.g., Carboxylate) | Acts as the primary binding site to the metal node, forming the coordination bond that holds the framework together. nih.gov | The nature of the metal-ligand bond is a key determinant of the material's stability and charge transfer efficiency. cambridge.org |

Self-Assembled Monolayers (SAMs) in Optoelectronic Devices

The performance of organic optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic solar cells, is highly dependent on the quality of the interface between the conductive electrode and the active organic semiconductor layer. sciengine.com Self-Assembled Monolayers (SAMs) provide a powerful method for engineering these interfaces at the molecular level. szfki.hu Benzoic acid derivatives are frequently used to form SAMs on metal oxide electrodes like Indium Tin Oxide (ITO), a common transparent conductor. researchgate.net

Molecules such as this compound can spontaneously form a dense, ordered molecular layer on an electrode surface. mdpi.com The carboxylic acid group serves as an effective anchor, chemisorbing onto the oxide surface. mdpi.com This process results in a surface with new properties defined by the exposed functional groups of the molecule—in this case, the aromatic ring and the methoxycarbonyl group.

| Molecule Forming SAM on ITO | Abbreviation | Work Function Shift (ΔG in meV) | Resulting ITO Work Function (G in eV) |

|---|---|---|---|

| p-Nitrobenzoic acid | NBA | +380 | 5.18 |

| p-Cyanobenzoic acid | CBA | +250 | 5.05 |

| p-Bromobenzoic acid | BBA | -100 | 4.70 |

| Benzoic acid | BA | -250 | 4.55 |

| p-Anisobenzoic acid | ABA | -350 | 4.45 |

Conclusion and Future Research Directions

Summary of Key Academic Contributions

The academic contributions concerning 3-Carboxy-4-(methoxycarbonyl)phenolate are primarily centered on its role in the preservative action of methylparaben and its utility in chemical synthesis and analysis. The formation of the phenolate (B1203915) is pH-dependent and significantly influences the compound's properties and interactions.

The antimicrobial efficacy of parabens, including methylparaben, is known to be more pronounced against fungi and gram-positive bacteria. mdpi.com The mode of action is thought to involve the disruption of membrane transport processes or the inhibition of DNA and RNA synthesis. wikipedia.org The formation of the this compound ion is significant in alkaline conditions, which can influence its solubility and interaction with microbial cell membranes. wikipedia.org

In the realm of synthetic chemistry, the phenolate is a key intermediate. The generation of the phenolate through deprotonation of the phenolic hydroxyl group allows for subsequent reactions, such as etherification, to produce various derivatives. This nucleophilic form of the molecule is fundamental for creating new compounds with potentially altered biological activities or physical properties.

Analytically, the presence of the phenolate form is exploited in various detection and quantification methods. For instance, UV-Vis spectrophotometry can be used to determine the concentration of phenols by measuring the absorbance of the phenolate anion at a specific wavelength after alkalinization of the sample. tandfonline.com This principle is applicable to the quantification of methylparaben and, by extension, its phenolate form in various matrices.

| Area of Contribution | Key Findings | Significance |

| Antimicrobial Activity | The phenolate form is crucial for the compound's activity in alkaline environments, affecting its interaction with microbial membranes. wikipedia.org | Understanding the pH-dependent efficacy of methylparaben as a preservative. |

| Chemical Synthesis | Serves as a key nucleophilic intermediate for the synthesis of methylparaben derivatives through reactions like etherification. | Enables the creation of new molecules with potentially enhanced or modified properties. |

| Analytical Chemistry | The distinct UV absorbance of the phenolate allows for its quantification in various samples using spectrophotometric methods. tandfonline.com | Provides a simple and reliable method for determining the concentration of methylparaben. |

Identification of Unexplored Research Avenues

Despite the extensive use and study of methylparaben, several research avenues concerning the this compound ion remain largely unexplored. These areas present opportunities for new discoveries and applications.

A significant underexplored area is the coordination chemistry of this phenolate. While the broader field of metal-organic frameworks (MOFs) is well-established, the specific use of this compound as a ligand for constructing novel MOFs or coordination polymers is not extensively documented. Such structures could exhibit interesting properties for applications in catalysis, gas storage, or as functional materials.

The detailed reactivity of the phenolate in comparison to its protonated form offers another avenue for research. Investigating how the presence of the phenolate group influences the regioselectivity of further functionalization of the aromatic ring could lead to more controlled synthetic strategies for producing highly substituted phenol (B47542) derivatives. nih.gov

Furthermore, the specific biological interactions of the this compound ion at a molecular level are not fully elucidated. Differentiating its binding and activity from that of the neutral methylparaben could provide deeper insights into its mechanism of action and potential biological effects.

| Unexplored Area | Potential Research Questions | Prospective Impact |

| Coordination Chemistry | What novel metal-organic frameworks can be synthesized using this phenolate as a ligand? What are their structural and functional properties? | Development of new materials with applications in catalysis, separation, and sensing. |

| Chemical Reactivity | How does the phenolate functionality direct further chemical modifications of the molecule? Can this be exploited for regioselective synthesis? nih.gov | More efficient and selective synthetic routes to complex phenolic compounds. |

| Biomolecular Interactions | What are the specific interactions of the phenolate form with biological targets, and how do they differ from the neutral form? | A more refined understanding of its biological activity and potential for designing new bioactive molecules. |

Prospective Methodological Advancements for Analysis and Synthesis

Future advancements in analytical and synthetic methodologies can be expected to provide more sophisticated tools for the study and application of this compound.

In the field of analysis, the development of advanced spectroscopic techniques could enable the in-situ monitoring of the phenolate's formation and reactions in real-time. This could provide valuable kinetic and mechanistic data. Furthermore, the creation of highly selective sensors, potentially based on molecularly imprinted polymers or specific enzymatic reactions, could allow for the sensitive detection of this phenolate in complex environmental or biological samples. High-performance liquid chromatography (HPLC) coupled with electrochemical detection already offers high sensitivity for phenol quantification and could be further optimized for this specific compound. nih.gov

From a synthetic perspective, there is a trend towards the development of greener and more sustainable chemical processes. futuremarketinsights.com This includes the use of more environmentally friendly bases and solvents for the generation of the phenolate and subsequent reactions. Flow chemistry presents another promising direction, allowing for the safe and efficient generation and use of reactive intermediates like phenolates in a continuous manner. Moreover, novel catalytic systems are being developed for the direct and regioselective C-H functionalization of phenols, which could be adapted for the synthesis of advanced derivatives starting from methylparaben. rsc.org

| Methodological Area | Prospective Advancements | Potential Benefits |

| Analytical Methods | Development of in-situ spectroscopic techniques and highly selective biosensors for real-time monitoring and detection. nih.gov | Improved understanding of reaction dynamics and more sensitive environmental and biological monitoring. |

| Synthetic Methods | Implementation of green chemistry principles, flow chemistry, and advanced catalytic systems for C-H functionalization. futuremarketinsights.comrsc.org | More sustainable, efficient, and selective synthesis of functionalized phenolic compounds. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.